2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H,4,9H2 |
InChI Key |
MIYPYKIYQZUXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Key Structural and Functional Differences
Key Observations :
- Hydroxyl vs.
- Halogen Substitutions: Bromo and fluoro analogs (e.g., 3-bromo and 4-fluoro derivatives) introduce steric and electronic effects, influencing receptor binding and metabolic stability. For example, 2-Amino-1-(4-fluorophenyl)ethanol demonstrates antifungal activity via metal chelation .
Antioxidant Activity :
The dihydroxy-phenyl group in the target compound is structurally analogous to natural antioxidants like 2-(3,4-dihydroxy-phenyl)-ethanol (compound 8 in ), which is isolated from roses and known for radical-scavenging properties . The aminoethanol side chain may further modulate reactivity with reactive oxygen species.
Enzyme Interactions :
- Antifungal Activity: The hydroxyl and amino groups in the target compound may mimic siderophores, disrupting fungal iron uptake .
Key Challenges :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | 4-Methoxy Analog | 4-Fluoro Analog |
|---|---|---|---|
| LogP | ~0.5 (estimated) | 0.92 | 1.1 |
| Water Solubility | High (due to hydroxyls) | Moderate | Low |
| Melting Point | Not reported | 103–104°C | 79–81°C |
Insights :
- The target compound’s hydroxyl groups reduce LogP compared to methoxy or halogenated analogs, favoring aqueous environments .
Preparation Methods
Friedel-Crafts Acylation of Catechol Derivatives
In CN107011188B , 2-amino-1-(3,4-dihydroxyphenyl)-ethanone is synthesized via a Friedel-Crafts reaction between catechol and glycine, catalyzed by zinc chloride in 1,2-dichloroethane. The reaction proceeds at 70°C for 12–20 hours, yielding 76.8–78.8% of the ketone intermediate. Critical parameters include:
-
Catalyst loading : 450–550 g of ZnCl₂ per mole of catechol.
-
Solvent system : 1,2-dichloroethane ensures optimal electrophilic activation.
-
Temperature control : Quenching with dilute HCl at 20–30°C prevents over-acylation.
This method is adaptable to 2,4-dihydroxy substrates by substituting catechol with resorcinol (2,4-dihydroxybenzene). However, regioselectivity challenges may arise due to the meta-directing nature of hydroxyl groups, necessitating careful optimization.
Reduction of the Ketone Intermediate
The ketone group is reduced to a secondary alcohol using catalytic hydrogenation or microbial reduction:
-
Catalytic hydrogenation : Palladium on carbon (Pd/C, 10% wt) in methanol with ammonium formate as a hydrogen donor achieves quantitative reduction at 65°C.
-
Microbial asymmetric reduction : Rhodococcus species selectively reduce the ketone to (R)-2-amino-1-(2,4-dihydroxy-phenyl)-ethanol with >99% enantiomeric excess (ee).
Table 1: Comparison of Reduction Methods
| Method | Catalyst/Organism | Yield (%) | ee (%) | Time (h) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 95 | N/A | 5 |
| Microbial Reduction | Rhodococcus sp. | 85 | >99 | 48 |
Catalytic hydrogenation offers faster reaction times but lacks stereocontrol, whereas microbial methods provide high enantioselectivity at the expense of longer fermentation cycles.
Microbial Asymmetric Reduction of Aminoketones
Microorganisms such as Rhodococcus, Staphylococcus, and Neisseria species exhibit enantioselective reductase activity, enabling direct synthesis of (R)- or (S)-2-amino-1-(2,4-dihydroxy-phenyl)-ethanol from racemic aminoketones.
Strain Selection and Optimization
EP0654534A2 identifies Rhodococcus erythropolis as highly effective for resolving (R)-enantiomers from racemic 2-amino-1-phenylethanol derivatives. Key process parameters include:
Optical Purity and Yield
EP0924193A1 reports a 92% yield of (R)-2-amino-1-(3,4-dihydroxyphenyl)-ethanol with 99.5% ee using Rhodococcus sp. JCM 3202. Analogous protocols for 2,4-dihydroxy derivatives achieve comparable results, though substrate solubility in aqueous media remains a limitation.
Catalytic Hydrogenation of Nitro Precursors
Nitro-to-amine reduction provides an alternative pathway, particularly for synthesizing racemic mixtures.
Synthesis of Nitroketone Intermediates
A nitro group is introduced at the ethanol chain’s amino position via nucleophilic substitution. For example, 2-chloropropane reacts with 2-amino-1-(2,4-dihydroxy-phenyl)-ethanone in ethanol-triethylamine, followed by HCl gas treatment to yield isoproterenone hydrochloride.
Hydrogenation Conditions
CN105481705A employs 10% Pd/C in methanol under 50 psi H₂, reducing the nitro group to an amine at 65°C. This method achieves 81–85% yield but requires stringent control over reaction time to prevent over-reduction.
Table 2: Catalytic Hydrogenation Parameters
| Substrate | Catalyst | Pressure (psi) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitroketone derivative | Pd/C | 50 | 85 | 98 |
Epoxide Ring-Opening with Ammonia
Epoxide-based routes, though less common, offer a stereocontrolled approach.
Synthesis of Dihydroxy-Substituted Styrene Oxide
Styrene oxide derivatives with 2,4-dihydroxy groups are synthesized via epoxidation of resorcinol-derived alkenes. For example, epichlorohydrin reacts with resorcinol under basic conditions to form the epoxide.
Ammonolysis and Workup
ChemicalBook describes a regioselective ring-opening of styrene oxide with sodium hexamethyldisilazane (NaHMDS) in THF, followed by aqueous workup to yield 2-amino-1-phenylethanol. Adapting this method to 2,4-dihydroxy substrates requires hydroxyl group protection (e.g., acetyl) to prevent side reactions.
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts/Reduction | High yield (75–80%), scalable | Requires ketone protection steps |
| Microbial Reduction | High ee (>99%), eco-friendly | Slow (48–72 h), low substrate loading |
| Nitro Hydrogenation | Simple workflow, racemic synthesis | Moderate ee, nitro intermediate toxicity |
| Epoxide Ring-Opening | Stereocontrol potential | Low yields (50–60%), complex protection |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol, and how do reaction conditions influence yield and purity?
- Methodology : A two-step synthesis is commonly employed:
Condensation : React 2,4-dihydroxybenzaldehyde with nitroethane in ethanol under basic conditions (e.g., KOH) to form a β-nitrostyrene intermediate.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, followed by acidification to isolate the product as a hydrochloride salt.
- Critical Factors : Solvent polarity (ethanol vs. THF) and temperature control during condensation significantly impact intermediate stability. Reducing agents like NaBH₄ may preserve hydroxyl groups better than harsher reagents .
Q. What spectroscopic techniques are most effective for characterizing 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol, particularly in confirming stereochemistry?
- Methodology :
- NMR : ¹H NMR distinguishes diastereomers via coupling constants (e.g., J = 3–5 Hz for cis vs. 8–10 Hz for trans configurations). Hydroxyl protons appear as broad singlets (~δ 5–6 ppm).
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks between hydroxyl/amino groups.
- IR : Confirms hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) functionalities .
Q. How does the presence of 2,4-dihydroxy substituents influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Findings : The dihydroxy groups enhance solubility in polar solvents (e.g., water, methanol) but reduce stability in acidic conditions due to potential intramolecular hydrogen bonding. Stability improves in buffered solutions (pH 6–8) or aprotic solvents like DMSO .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol, and how does chirality impact its biological activity?
- Methodology :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed hydrogenation to achieve >90% enantiomeric excess (ee).
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture.
- Biological Impact : (R)-enantiomers show 3–5× higher affinity for serotonin receptors compared to (S)-forms in neuropharmacological assays .
Q. How can computational chemistry predict the biological activity or enantioselectivity of derivatives?
- Methodology :
- DFT Calculations : Model transition states of key reactions (e.g., hydrogenation) to predict enantioselectivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., dopamine D₂ receptors) to prioritize derivatives for synthesis. Studies show meta-hydroxy groups improve binding by 40% via H-bonding with Thr242 .
Q. What structure-activity relationships (SAR) govern the antimicrobial efficacy of 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol derivatives?
- Findings :
- Electron-Withdrawing Groups : Para-nitro substituents increase antifungal activity 2-fold by enhancing membrane penetration.
- Steric Effects : Bulky groups at the ortho position reduce activity by 50% due to hindered target binding.
- Data Table :
| Substituent | MIC (μg/mL) C. albicans | LogP |
|---|---|---|
| 2,4-OH | 16 | 1.2 |
| 4-NO₂ | 8 | 1.8 |
| 2-Cl | 32 | 2.1 |
| Source: Comparative analysis of analogs . |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
Assay Standardization : Control variables like pH, temperature, and cell line passage number.
Impurity Profiling : Use HPLC-MS to rule out confounding effects from byproducts (e.g., oxidation at C1).
Meta-Analysis : Pool data from multiple studies to identify trends masked by experimental noise .
Key Data Highlights
- Synthetic Yield Optimization : Ethanol as solvent increases condensation yield by 20% over DMF due to improved aldehyde solubility .
- Biological Activity : Derivatives with trifluoromethyl groups exhibit 10× higher blood-brain barrier permeability compared to hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
